molecular formula C20H25NO B1392254 4-(4-Heptylbenzoyl)-2-methylpyridine CAS No. 1187164-80-2

4-(4-Heptylbenzoyl)-2-methylpyridine

Cat. No.: B1392254
CAS No.: 1187164-80-2
M. Wt: 295.4 g/mol
InChI Key: SWRFFTBXRBUYCG-UHFFFAOYSA-N
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Description

4-(4-Heptylbenzoyl)-2-methylpyridine is an organic compound with the molecular formula C18H23NO It is a derivative of pyridine, a basic heterocyclic organic compound, and features a heptylbenzoyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Heptylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-heptylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Heptylbenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Heptylbenzoyl)-2-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Heptylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Heptylbenzoyl chloride
  • 4-Methoxybenzoyl chloride
  • 4-Cyanobenzoyl chloride
  • 4-tert-Butylbenzoyl chloride

Uniqueness

4-(4-Heptylbenzoyl)-2-methylpyridine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-heptylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-13-14-21-16(2)15-19/h9-15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFFTBXRBUYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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